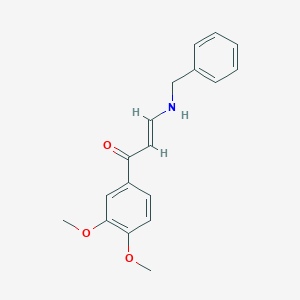
3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a chemical compound with potential applications in scientific research. It is a member of the chalcone family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. It has been shown to activate the caspase-dependent apoptotic pathway and inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration, duration of exposure, and the type of cells or organisms being studied. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, while exhibiting low toxicity to normal cells. It has also been shown to reduce inflammation and oxidative stress in animal models. However, its effects on human subjects are yet to be fully explored.
实验室实验的优点和局限性
One of the main advantages of using 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. It is also relatively easy to synthesize and can be readily modified to generate analogs with improved activity. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Its potential toxicity and side effects also need to be carefully evaluated before use in human subjects.
未来方向
There are numerous future directions for the study of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One area of research is the development of more potent analogs with improved activity and reduced toxicity. Another direction is the exploration of its potential applications in various diseases, such as cancer, inflammation, and infectious diseases. Its mechanism of action and interaction with other signaling pathways and molecules also need to be further elucidated. Overall, this compound has great potential for scientific research and drug discovery, and its future applications are promising.
合成方法
The synthesis of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the condensation of 3,4-dimethoxyacetophenone with benzaldehyde in the presence of a base, followed by the addition of benzylamine. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The yield of the synthesis can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
3-(Benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. It has been extensively studied for its potential applications in drug discovery and development. Its anticancer activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of novel antibiotics.
属性
IUPAC Name |
(E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-17-9-8-15(12-18(17)22-2)16(20)10-11-19-13-14-6-4-3-5-7-14/h3-12,19H,13H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFHWRSJTDLJSW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

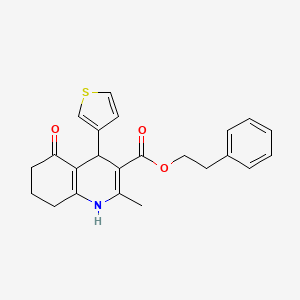
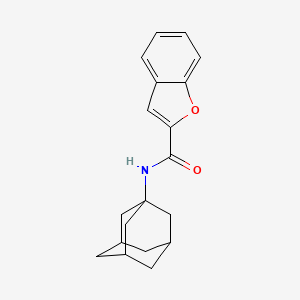
![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)
![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)
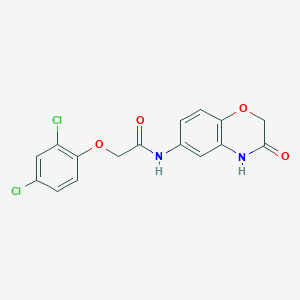
![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)

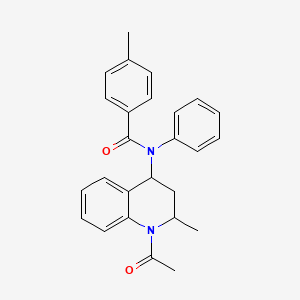
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4996684.png)
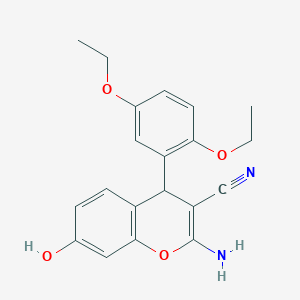

![4-[(1-{2-[4-(3-chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4996697.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4996706.png)